1-Aminoanthracene
Overview
Description
1-Aminoanthracene is an organic compound belonging to the class of anthracenes, which are characterized by a system of three linearly fused benzene rings. The chemical formula for this compound is C₁₄H₁₁N. This compound is known for its fluorescent properties and is used in various scientific research applications, particularly in the study of protein-ligand interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminoanthracene can be synthesized through several methods. One common approach involves the reaction of anthracene with ammonia in the presence of a catalyst. Another method includes the reduction of 1-nitroanthracene using a reducing agent such as tin(II) chloride in hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Aminoanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-aminoanthraquinone.
Reduction: Reduction reactions can convert 1-nitroanthracene to this compound.
Substitution: It can participate in nucleophilic substitution reactions, such as the formation of N-triazinyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like tin(II) chloride in hydrochloric acid are used.
Substitution: Cyanuric chloride is used for the synthesis of N-triazinyl derivatives.
Major Products:
Oxidation: 1-Aminoanthraquinone.
Reduction: this compound.
Substitution: N-triazinyl derivatives of this compound.
Scientific Research Applications
1-Aminoanthracene is widely used in scientific research due to its unique properties:
Mechanism of Action
1-Aminoanthracene exerts its effects primarily through its ability to bind to specific molecular targets. For instance, it binds to the binding sites of odorant-binding proteins, causing conformational changes that can be monitored through fluorescence . In medical applications, it acts as a fluorescent general anesthetic by potentiating GABAergic transmission and binding to the general anesthetic site in proteins like horse spleen apoferritin .
Comparison with Similar Compounds
2-Aminoanthracene: Similar in structure but differs in the position of the amino group.
9-Aminoanthracene: Another isomer with the amino group at the 9th position.
1-Nitroanthracene: A precursor in the synthesis of 1-Aminoanthracene.
Uniqueness: this compound is unique due to its specific binding properties and fluorescent characteristics, making it particularly useful in biochemical and medical research .
Properties
IUPAC Name |
anthracen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUENFNPLGJCNRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209859 | |
Record name | 1-Aminoanthracene | |
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Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown powder; [Sigma-Aldrich MSDS] | |
Record name | 1-Aminoanthracene | |
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Vapor Pressure |
0.00000405 [mmHg] | |
Record name | 1-Aminoanthracene | |
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CAS No. |
610-49-1, 62813-37-0 | |
Record name | 1-Aminoanthracene | |
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Record name | 1-Aminoanthracene | |
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Record name | Aminoanthracene | |
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Record name | 1-Aminoanthracene | |
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Record name | 1-anthrylamine | |
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Record name | 1-AMINOANTHRACENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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